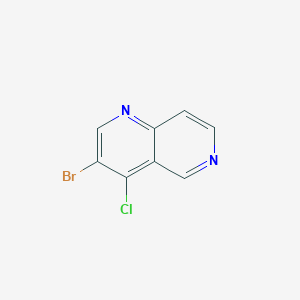

3-Bromo-4-chloro-1,6-naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

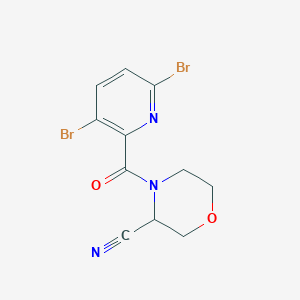

“3-Bromo-4-chloro-1,6-naphthyridine” is a chemical compound with the CAS Number: 53454-36-7 . It has a molecular weight of 243.49 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a white to yellow solid .

Synthesis Analysis

The synthesis of 1,6-naphthyridines, including “this compound”, has been a topic of interest in synthetic and medicinal chemistry fields . One method involves an ionic liquid (BMIm)Br-mediated and p-toluene sulfonic acid (p-TsOH)-catalyzed reaction .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4BrClN2/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

It is a white to yellow solid and is typically stored at room temperature .

科学的研究の応用

Reactivity and Synthesis

- Amination Reactions : 3-Bromo-4-chloro-1,6-naphthyridine is involved in amination reactions with potassium amide in liquid ammonia. This results in mixtures of amino derivatives, indicating mechanisms involving both addition-elimination and the formation of didehydro-1,6-naphthyridine (Czuba & Woźniak, 2010). Similar results are observed with chloro derivatives of 1,6-naphthyridine.

Optical Properties

- Electronic Absorption and Redox Properties : Some Ru complexes, prepared using derivatives of 1,6-naphthyridine, exhibit electronic absorption and redox properties. These properties are consistent with the electron donor/acceptor ability of the axial ligands used in these complexes (Zong & Thummel, 2005).

Chemical Reactions and Intermediates

- Brominated Hydrocarbons Study : The study of brominated hydrocarbons, like bromonaphthyridine, helps in understanding the formation of brominated dioxins and other hazardous byproducts in high-temperature pyrolysis processes (Evans & Dellinger, 2003).

Electrochemical Reduction

- Oxygen Reduction to Hydrogen Peroxide : Naphthoquinone derivatives, related to 1,6-naphthyridine, have been utilized as catalysts in the electrochemical reduction of oxygen to hydrogen peroxide. This demonstrates their potential in electrochemical applications (Calabrese, Buchanan, & Wrighton, 1983).

Potential Pharmaceutical Applications

- Anticancer Activity : A naphthyridine derivative has shown promising anticancer activity in the human malignant melanoma cell line A375. This suggests potential therapeutic applications of naphthyridine derivatives in cancer treatment (Kong et al., 2018).

Safety and Hazards

作用機序

Target of Action

It’s known that 1,6-naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . The specific targets would depend on the functional groups attached to the 1,6-naphthyridine core .

Mode of Action

It’s known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, while N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Biochemical Pathways

Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

3-bromo-4-chloro-1,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMHRZODJFRCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C(=CN=C21)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2821541.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2821542.png)

![N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)

![1-[1-(3-Chlorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2821545.png)

![N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2821546.png)

![N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2821552.png)

![4-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2821555.png)